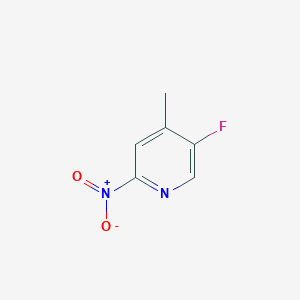

5-Fluoro-4-methyl-2-nitropyridine

描述

属性

IUPAC Name |

5-fluoro-4-methyl-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCIQIYVLNLSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-2-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

化学反应分析

Types of Reactions: 5-Fluoro-4-methyl-2-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Bu4NF in DMF at room temperature.

Reduction: H2 gas with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Major Products:

Substitution: Various substituted pyridines depending on the substituent introduced.

Reduction: 5-Fluoro-4-methyl-2-aminopyridine.

Oxidation: 5-Fluoro-4-carboxy-2-nitropyridine.

科学研究应用

Chemistry

5-Fluoro-4-methyl-2-nitropyridine serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound is being investigated for its potential as a radiolabeled imaging agent due to the presence of the fluorine atom. This property could facilitate its use in medical imaging techniques, particularly in oncology.

Medicine

In medicinal chemistry, this compound is explored for its role in drug development. It has shown promise as a protein kinase inhibitor , which is crucial for modulating cellular processes such as cell cycle control and apoptosis. Preliminary studies suggest that this compound may effectively inhibit specific kinases relevant to cancer therapy .

Industry

The compound is utilized in the production of agrochemicals and specialty chemicals. The introduction of fluorine atoms into lead structures is known to enhance the biological activity and environmental properties of agricultural products .

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Radiolabeled Imaging Agent : Investigations into its use as a radiolabeled imaging agent for cancer diagnostics have shown promise due to its ability to form stable complexes with biological targets.

- Protein Kinase Inhibition : Research indicates that this compound exhibits promising activity as a protein kinase inhibitor, potentially beneficial in cancer therapy and other diseases characterized by dysregulated kinase activity .

- Agrochemical Applications : The introduction of fluorine atoms has been shown to improve the efficacy of agrochemical products, leading to increased interest in developing new formulations based on this compound.

作用机制

The mechanism of action of 5-Fluoro-4-methyl-2-nitropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

5-Fluoro-2-nitropyridine (4a)

2-Fluoro-3-methyl-5-nitropyridine

- CAS Number : 19346-47-5

- Similarity Score : 0.77 (structural similarity to 4b)

- Key Differences: Methyl group at position 3 instead of 4.

2-Fluoro-4-methyl-5-nitropyridine

Functional Group Variations

2-(Difluoromethyl)-5-nitropyridine

- CAS Number : 31872-65-8

- Similarity Score : 0.78

- Key Differences :

- Difluoromethyl group at position 2 instead of nitro.

- Enhanced electron-withdrawing effects from CF₂H may increase electrophilicity compared to 4b.

5-Fluoro-3-methyl-2-nitropyridine

Physicochemical and Reactivity Comparison

生物活性

5-Fluoro-4-methyl-2-nitropyridine (C₆H₅FN₂O₂) is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a nitro group on the pyridine ring. These functional groups enhance its reactivity and potential applications in various biological contexts.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₆H₅FN₂O₂ |

| Functional Groups | Fluorine, Nitro |

| Reactivity | Enhanced due to the presence of fluorine and nitro groups |

The presence of these groups is believed to influence its interactions with biological macromolecules, potentially leading to therapeutic applications.

Protein Kinase Inhibition

Research indicates that this compound exhibits promising activity as a protein kinase inhibitor . Protein kinases play critical roles in cell signaling pathways, and their inhibition can modulate various cellular processes, including cell cycle control and apoptosis. Preliminary studies suggest that this compound may effectively inhibit specific kinases, which could be beneficial in cancer therapy and other diseases characterized by dysregulated kinase activity.

While the precise mechanism of action for this compound remains largely unknown, it is believed that the compound interacts with various biological targets, including enzymes and receptors. The nitro group can participate in redox reactions, enhancing its versatility in biological systems. Additionally, the fluorine atom may improve the compound's stability and bioavailability, further facilitating its interaction with cellular components .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-methylpyridin-3-ol | Hydroxyl group at position 3 | Exhibits different solubility characteristics |

| 2-Bromo-5-fluoro-4-methylpyridine | Similar halogen substitutions | Different reactivity due to substituent positions |

| 5-Fluoro-2-nitropyridine | Lacks bromine but has nitro and fluoro | Different biological activity profile |

| 4-Methyl-5-nitro-pyridin-2(1H)-one | Contains a keto group instead of hydroxyl | Potentially different pharmacokinetic properties |

This table illustrates how the specific combination of halogenated and nitro functionalities in this compound contributes to its distinct chemical behavior and biological effects.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound. For instance, investigations into its role as a radiolabeled imaging agent for cancer diagnostics have shown promise due to its ability to form stable complexes with biological targets. Furthermore, ongoing research aims to elucidate its full range of biological activities and therapeutic applications.

常见问题

Q. What are the optimal synthetic routes for 5-fluoro-4-methyl-2-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration and fluorination steps. For example:

- Nitration : Introduce the nitro group at the 2-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Fluorination : Fluorine introduction via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–100°C).

- Methylation : Methyl groups are added via Friedel-Crafts alkylation or nucleophilic substitution, depending on the precursor.

Critical Factors : - Temperature control during nitration prevents decomposition .

- Solvent polarity affects fluorination efficiency; DMF enhances nucleophilic substitution .

- Monitor intermediates via TLC or HPLC to avoid side products (e.g., di-nitrated byproducts) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, safety goggles, and a respirator if handling powders/aerosols .

- Spill Management :

- Absorb spills with inert materials (vermiculite, sand).

- Neutralize acidic residues with sodium bicarbonate.

- Avoid water to prevent contamination of drains .

- Waste Disposal : Segregate waste in labeled containers for halogenated nitro compounds and coordinate with certified hazardous waste handlers .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of nitro/fluoro groups (e.g., bond angles and torsion angles) .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and nitro groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 4-methyl group hinders electrophilic substitution at the 4-position, directing reactions to the 3- or 5-positions.

- Electronic Effects :

- The nitro group (-NO₂) is electron-withdrawing, deactivating the ring and slowing nucleophilic attacks.

- Fluorine’s inductive (-I) effect further polarizes the ring, enhancing electrophilic substitution at meta positions.

Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂/XPhos catalysts to overcome deactivation .

Q. How can computational chemistry (DFT) predict thermodynamic stability and reaction pathways for derivatives of this compound?

Methodological Answer:

- DFT Workflow :

- Optimize geometry using B3LYP/6-31G(d,p).

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., nitro reduction to amine) with transition state analysis.

- Validation : Compare computed NMR/IR spectra with experimental data (e.g., NIST Chemistry WebBook for fluorinated analogs) .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer:

- Scenario : Discrepancy in substituent position assignments.

- Stepwise Resolution :

- Re-examine NMR assignments using 2D techniques (COSY, HSQC).

- Validate via XRD: Compare experimental bond lengths/angles with computational models .

- Cross-check with alternative methods (e.g., mass spectrometry for molecular weight confirmation) .

Q. What strategies optimize the regioselectivity of halogenation in this compound derivatives for medicinal chemistry applications?

Methodological Answer:

- Directed Ortho-Metalation (DoM) : Use LDA or TMPLi to deprotonate the 3-position, followed by quenching with electrophiles (e.g., I₂, Br₂) .

- Catalytic C–H Activation : Pd(OAc)₂ with directing groups (e.g., pyridine N-oxide) enables selective halogenation at the 5-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。